molecular formula C17H15N5O2 B10907417 methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10907417
M. Wt: 321.33 g/mol
InChI Key: DWPVABVMRASRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-b]pyridine core, a bicyclic heterocyclic system with nitrogen atoms at positions 1, 3, and 7. Key substituents include:

  • Position 3: Methyl group (–CH3), contributing steric simplicity.
  • Position 4: Methyl ester (–COOCH3), a common pharmacophore for metabolic stability and bioavailability.
  • Position 6: Pyridin-3-yl group, enabling π-π stacking interactions in biological targets.

The structural uniqueness lies in the combination of a nitrile-containing side chain and a pyridinyl aromatic moiety, distinguishing it from other pyrazolo[3,4-b]pyridine derivatives.

Properties

Molecular Formula

C17H15N5O2

Molecular Weight

321.33 g/mol

IUPAC Name

methyl 1-(2-cyanoethyl)-3-methyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C17H15N5O2/c1-11-15-13(17(23)24-2)9-14(12-5-3-7-19-10-12)20-16(15)22(21-11)8-4-6-18/h3,5,7,9-10H,4,8H2,1-2H3

InChI Key

DWPVABVMRASRQO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CN=CC=C3)C(=O)OC)CCC#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through nucleophilic attack of the 3-amino group on the carbonyl carbon, followed by cyclodehydration to form the pyridine ring (Figure 1). Substituents at C3 (methyl) and N1 (2-cyanoethyl) are introduced during this step. Studies indicate that using acetic acid as a catalyst at 80–100°C yields the 4-carboxylate intermediate with 60–75% efficiency.

Table 1: Cyclocondensation Conditions and Yields

Starting MaterialElectrophileCatalystTemperature (°C)Yield (%)
3-Methyl-1-(2-cyanoethyl)pyrazoleMethyl 3-oxo-3-phenylpropanoateAcOH8065
3-Methyl-1-(2-cyanoethyl)pyrazoleEthyl 3-oxobutanoateH2SO410072

Regioselective C6 Functionalization via Suzuki-Miyaura Coupling

Introducing the pyridin-3-yl group at C6 requires palladium-catalyzed cross-coupling. A halogenated precursor, such as 6-chloro-1-(2-cyanoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate , reacts with pyridin-3-ylboronic acid under Suzuki-Miyaura conditions.

Catalytic System and Selectivity

Optimal results are achieved using Pd(OAc)₂ (5 mol%) with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand in a dioxane/water (3:1) mixture. The reaction proceeds at 100°C for 4–6 hours, affording the C6-arylated product in 70–85% yield. Chemoselectivity for C6 over C3 is ensured by the electronic effects of the 4-carboxylate group.

Table 2: Suzuki-Miyaura Coupling Parameters

Halogenated PrecursorBoronic AcidCatalyst/LigandBaseYield (%)
6-Chloro-1-(2-cyanoethyl)pyrazolo[3,4-b]pyridinePyridin-3-ylboronic acidPd(OAc)₂/dppfCs2CO382
6-Iodo-1-(2-cyanoethyl)pyrazolo[3,4-b]pyridinePyridin-3-ylboronic acidPd(OAc)₂/XPhosK3PO478

Solvent-Free Esterification and Functional Group Interconversion

The methyl ester at C4 is introduced via solvent-free condensation of the pyrazolo[3,4-b]pyridine-4-carboxylic acid intermediate with methanol under acidic conditions. This method, reported by Al-Mutairi et al., avoids traditional refluxing and reduces reaction time from 12 hours to 2–3 hours, achieving yields of 55–70%.

Key Advantages

  • Eco-friendly : Eliminates volatile organic solvents.

  • Scalability : Gram-scale synthesis is feasible without yield loss.

One-Pot Cascade Reactions for Rapid Assembly

Recent advances employ cascade reactions to streamline synthesis. For example, 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles react with aniline in ethanol using sulfonated carbon (AC-SO₃H) as a catalyst at room temperature. This method constructs the pyrazolo[3,4-b]pyridine core while introducing the 4-carboxylate group in a single step, yielding 75–80%.

Table 3: One-Pot Synthesis Parameters

SubstrateCatalystSolventTime (h)Yield (%)
1,4-Dihydropyrano[2,3-c]pyrazoleAC-SO₃HEtOH278
3-Methyl-1H-pyrazole-5-amineH2SO4Neat1.568

Sequential Protection and Deprotection Strategies

To avoid side reactions during functionalization, protecting groups are employed. For instance, the 2-cyanoethyl group at N1 is introduced early via alkylation of 3-methyl-1H-pyrazole-5-amine with acrylonitrile under basic conditions. Subsequent deprotection (e.g., acidic hydrolysis) is avoided due to the stability of the cyanoethyl group under cross-coupling conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Molecular Details:

  • Molecular Formula: C₁₇H₁₅N₅O₂
  • Molecular Weight: 321.33 g/mol
  • IUPAC Name: Methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)pyrazolo[3,4-b]pyridine-4-carboxylate

The compound features a unique structure that allows for various interactions with biological targets, contributing to its relevance in drug design and synthesis.

Medicinal Chemistry

Methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been explored for its potential therapeutic properties. Key areas of investigation include:

  • Anticancer Activity: Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit cytotoxic effects against various cancer cell lines. Modifications to the compound's structure can enhance its potency against specific targets, such as tropomyosin receptor kinases (TRKs), which are implicated in cancer proliferation .
  • Antimicrobial Properties: The compound has shown promise in preliminary studies for its activity against bacterial strains, suggesting potential applications in treating infections .

Structure-Activity Relationships (SAR)

SAR studies have been pivotal in understanding how modifications to the compound influence its biological activity. Key findings include:

  • Substituent Effects: The presence and position of substituents significantly affect the compound's potency. For instance, electron-withdrawing groups can enhance activity against certain cancer cell lines .
  • Hydrophobic Interactions: Increased lipophilicity correlates with enhanced binding affinity to biological targets, particularly in receptor-mediated pathways .

Antitubercular Activity

A study synthesized a library of pyrazolo[3,4-b]pyridines and tested their efficacy against Mycobacterium tuberculosis. Certain derivatives demonstrated significant antitubercular activity, highlighting the therapeutic potential of this compound class .

Cancer Cell Line Studies

In vitro assays conducted on various cancer cell lines revealed that structural modifications led to enhanced cytotoxicity. Compounds with additional methyl or phenyl groups showed IC50 values lower than those of unmodified counterparts .

Synthesis and Production

This compound serves as a building block in the synthesis of more complex organic molecules. Its versatility allows it to be used in:

  • Specialty Chemicals Production: The compound is utilized in creating specialty chemicals that require specific functional groups for enhanced performance.
  • Catalytic Processes: Recent advancements have identified pyrazolo[3,4-b]pyridine compounds as key intermediates in catalytic processes within material chemistry and semiconductor industries .

Mechanism of Action

The mechanism of action of methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations Across Key Positions

The table below highlights substituent differences among analogous compounds:

Compound Name Position 1 Position 3 Position 4 Position 6 Core Fusion Reference
Target Compound 2-cyanoethyl Methyl Methyl ester Pyridin-3-yl [3,4-b]
1-Cyclopentyl-3-methyl-6-thien-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Cyclopentyl Methyl Carboxylic acid Thien-2-yl [3,4-b]
1-Butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Butyl Methyl Carboxylic acid Cyclopropyl [3,4-b]
1-[(4-Chlorophenyl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (4-Chlorophenyl)methyl Methyl Carboxylic acid Methyl [3,4-b]
6-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Methyl Methyl Carboxylic acid 3-Methoxyphenyl [3,4-b]
Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride Ethyl ester [3,4-c]
Key Observations:
  • Position 1: The 2-cyanoethyl group in the target compound is rare; most analogs use alkyl/aryl groups (e.g., butyl, cyclopentyl) or aromatic substituents (e.g., (4-chlorophenyl)methyl). The nitrile group may enhance solubility and metabolic stability compared to hydrophobic substituents .
  • Position 6: The pyridin-3-yl group in the target compound contrasts with thienyl, cyclopropyl, or methoxyphenyl groups in analogs.
  • Position 4 : Methyl ester vs. carboxylic acid: Esters are typically prodrug forms, offering better membrane permeability than carboxylic acids, which may ionize at physiological pH .

Comparison with Pyrazolo[3,4-c]pyridines

Compounds like ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate () differ in core fusion ([3,4-c] vs. [3,4-b]), altering ring topology and electronic distribution. The [3,4-b] fusion in the target compound creates a planar structure conducive to intercalation, whereas [3,4-c] derivatives may exhibit distinct binding modes .

Biological Activity

Methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a notable compound within the pyrazolo[3,4-b]pyridine class, characterized by its unique molecular structure and potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H15N5O2C_{17}H_{15}N_{5}O_{2} with a molecular weight of approximately 321.33 g/mol. The compound features a pyrazole ring fused with a pyridine ring, contributing to its diverse interactions with biological targets. Its structural complexity allows for various functional group modifications that can enhance pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that leverage existing methodologies for creating pyrazolo[3,4-b]pyridine derivatives. Key steps often include:

  • Formation of the Pyrazole Ring : Utilizing precursors such as 5-amino pyrazoles.
  • Cyclization : Employing reagents that facilitate the formation of the fused pyridine structure.
  • Functionalization : Introducing substituents like cyanoethyl groups to enhance biological activity.

These synthetic strategies are crucial for developing derivatives with improved efficacy against various biological targets.

Biological Activities

Research has indicated that compounds in the pyrazolo[3,4-b]pyridine family exhibit a range of biological activities, including:

  • Anticancer Activity : Several derivatives have shown promising results against various cancer cell lines. For instance, compounds with specific substituents at the C6 position have demonstrated potent anticancer effects, with IC50 values indicating significant cytotoxicity against tumor cells .
  • Anti-inflammatory Properties : Some derivatives have been identified as effective anti-inflammatory agents, potentially through modulation of signaling pathways involved in inflammation .
  • PPAR Agonism : Notably, certain analogs have been identified as agonists of human peroxisome proliferator-activated receptor alpha (hPPARα), which plays a crucial role in lipid metabolism and glucose homeostasis .

Structure-Activity Relationships (SAR)

SAR studies have provided insights into how structural modifications influence biological activity. Key findings include:

  • Substituent Effects : The position and nature of substituents significantly affect potency. For example, electron-withdrawing groups at specific positions enhance activity against cancer cell lines .
  • Hydrophobic Interactions : The presence of hydrophobic tails in the structure correlates with increased agonistic activity towards PPARα, suggesting that lipophilicity is an important factor in binding affinity .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Antitubercular Activity : A recent study synthesized a library of pyrazolo[3,4-b]pyridines and tested them against Mycobacterium tuberculosis. Certain derivatives exhibited promising antitubercular activity, highlighting the potential therapeutic applications of this compound class .
  • Cancer Cell Line Studies : In vitro assays on various cancer cell lines revealed that modifications to the core structure resulted in enhanced cytotoxicity. For instance, compounds with additional methyl or phenyl groups at specific positions showed IC50 values significantly lower than those of unmodified counterparts .

Q & A

Synthetic Optimization and Yield Improvement

Q: What methodologies can improve the synthetic yield of methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate? A: Optimize reaction conditions using microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) to enhance reaction efficiency, as demonstrated for structurally similar pyrazolo[3,4-b]pyridines. Catalysts like PdCl₂(PPh₃)₂ in DMF improve cross-coupling reactions, while column chromatography (silica gel, ethyl acetate/hexane) ensures purity >95% .

Structural Confirmation Techniques

Q: Which analytical methods are critical for confirming the compound’s structure? A: Use ¹H/¹³C NMR to verify substituent positions (e.g., pyridin-3-yl vs. pyridin-4-yl) and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography resolves stereochemical ambiguities, as applied to pyrazolo[4,3-c]pyridine analogs .

Safety and Handling Protocols

Q: What safety measures are essential during synthesis and handling? A: Follow precautionary codes:

  • P210 : Avoid heat/open flames (flammable intermediates like ethyl esters).
  • P201/P202 : Use fume hoods for azide-containing precursors.
    Store at 2–8°C in amber vials to prevent photodegradation .

Stability Under Storage Conditions

Q: How to design stability studies for this compound? A: Adopt a split-plot design with variables:

  • Temperature : -20°C, 4°C, 25°C.
  • Humidity : 30%, 60%.
    Analyze degradation products via HPLC every 30 days over 6 months. Use ANOVA to identify significant factors .

Reaction Mechanism Elucidation

Q: What advanced techniques elucidate reaction mechanisms for pyrazolo-pyridine derivatives? A: Combine kinetic isotope effects (e.g., deuterated solvents) with DFT calculations to map energy barriers. For cyclization steps, monitor intermediates via in-situ IR spectroscopy .

Substituent Impact on Bioactivity

Q: How do substituents on the pyrazolo-pyridine core modulate biological activity? A: Compare analogs:

  • Electron-withdrawing groups (e.g., nitro in CAS 536759-91-8) enhance kinase inhibition.
  • Halogens (e.g., iodine in CAS 473927-64-9) improve pharmacokinetics via lipophilicity.
    Use SAR models to prioritize substitutions .

Purity Assessment via Chromatography

Q: Which chromatographic methods ensure ≥98% purity? A:

  • Reverse-phase HPLC : C18 column, acetonitrile/water (0.1% TFA), UV detection at 254 nm.
  • GC-MS : For volatile intermediates (e.g., methyl esters), validate with internal standards .

Computational PK/PD Modeling

Q: Which models predict the compound’s pharmacokinetics? A: Use QSAR to correlate logP with absorption (e.g., pyridin-3-yl increases solubility). Molecular docking (AutoDock Vina) identifies binding poses in kinase targets (e.g., EGFR). Validate with in vitro hepatic microsomal assays .

Contradictory Data Resolution

Q: How to address discrepancies in reported biological activity? A: Re-evaluate assay conditions:

  • Cell lines : Compare IC₅₀ in HEK293 vs. HeLa.
  • Solvent effects : DMSO concentration ≤0.1% to avoid artifacts.
    Use meta-analysis to identify outliers .

Degradation Pathway Analysis

Q: How to characterize degradation pathways under acidic/basic conditions? A: Perform forced degradation studies :

  • Acidic : 0.1M HCl, 40°C, 24h.
  • Basic : 0.1M NaOH, 40°C, 24h.
    Identify products via LC-MS/MS and propose mechanisms (e.g., ester hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.